2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound is a triazolopyrimidinone derivative bearing a 4-ethoxyphenyl substituent at position 3 and an acetamide-linked 5-methylisoxazole moiety at position 4. Its structural complexity arises from the fusion of a triazole ring with a pyrimidinone core, a motif often associated with kinase inhibition or anti-inflammatory activity in medicinal chemistry . The ethoxy group may enhance lipophilicity and metabolic stability, while the isoxazole-acetamide chain could contribute to target binding via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O4/c1-3-28-13-6-4-12(5-7-13)25-17-16(21-23-25)18(27)24(10-19-17)9-15(26)20-14-8-11(2)29-22-14/h4-8,10H,3,9H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWXBOPINNQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of triazolopyrimidine and is characterized by its complex structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.37 g/mol. It features a triazole ring fused with a pyrimidine structure, which is known to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities including:
- Anticancer Properties : Many triazolopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial Effects : Some studies suggest potential antibacterial and antifungal properties.
- Anti-inflammatory Activity : Certain derivatives have demonstrated the ability to modulate inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes such as kinases that are critical in cell signaling pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Research indicates that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death .
- Receptor Modulation : The ability to bind to various receptors may also contribute to its therapeutic effects.
Anticancer Activity
A study evaluated the cytotoxic effects of this class of compounds against various cancer cell lines. The results indicated significant inhibitory effects on cell viability:
- MCF-7 (breast cancer) : IC50 values were reported in the range of 10–20 µM.
- HepG2 (liver cancer) : Similar IC50 values suggest effective growth inhibition.
Antimicrobial Activity
In vitro studies have shown that derivatives possess antimicrobial properties against several pathogens:
- E. coli and S. aureus : Exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Anti-inflammatory Effects
The compound's ability to reduce pro-inflammatory cytokines was assessed in animal models, showing a significant decrease in TNF-alpha levels post-treatment, indicating potential for managing inflammatory diseases.
Case Studies
-
Case Study on Cancer Cell Lines :
- A series of experiments tested the compound against MCF-7 and HCT116 cell lines. The results demonstrated a dose-dependent reduction in cell viability with an associated increase in apoptotic markers such as cleaved caspase-3.
-
Antimicrobial Efficacy Assessment :
- In tests against Gram-positive and Gram-negative bacteria, the compound was effective at inhibiting bacterial growth, supporting its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with triazolopyrimidinones and isoxazole-containing derivatives. Below is a comparative analysis with key analogues:
Key Observations :
- Core Heterocycles: Unlike the triazolopyrimidinone core of the target compound, analogues like 7a and 7b feature thiophene or pyrazole-thiophene hybrids.
- Substituent Effects: The 4-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to the cyanothiophene in 7a, which could be prone to hydrolysis. The 5-methylisoxazole acetamide moiety mirrors the hydrogen-bonding capacity of 7b’s carboxylate group but with improved cell permeability due to reduced polarity.
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The target compound’s ethoxyphenyl group likely reduces aqueous solubility compared to 7b ’s carboxylate, which enhances hydrophilicity.
Preparation Methods
Cyclocondensation of Aminotriazoles and 1,3-Dicarbonyl Compounds
Aminotriazole derivatives react with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic or basic conditions to form the fused triazolo-pyrimidin system. For example, 5-amino-1,2,4-triazole reacts with ethyl acetoacetate in acetic acid to yield 7-hydroxy-3H-triazolo[4,5-d]pyrimidin-6(7H)-one. The 7-oxo group is retained for subsequent functionalization.
Oxidative Cyclization of Pyrimidin-2-yl-Amidines
Pyrimidin-2-yl-amidines undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents to form the triazole ring. This method offers regioselectivity, ensuring the triazole ring fuses at positions 4 and 5 of the pyrimidine.
Formation of the Acetamide Side Chain
The acetamide linkage is established through acylation or nucleophilic substitution.
Acylation of 6-Chloro Intermediate
The 6-position of the triazolo-pyrimidin core is chlorinated using phosphorus oxychloride. Subsequent displacement with glycine ethyl ester forms a secondary amine, which is acetylated with acetic anhydride to yield the acetamide.
Direct Amide Coupling
The 6-hydroxy derivative reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form a chloroacetamide intermediate. This intermediate undergoes nucleophilic substitution with 3-amino-5-methylisoxazole.
Synthesis of N-(5-Methylisoxazol-3-yl)Acetamide
Preparation of 3-Amino-5-Methylisoxazole
3-Amino-5-methylisoxazole is synthesized via cyclocondensation of hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane under acidic conditions. The reaction proceeds via amidoxime formation, followed by cyclization to yield the isoxazole ring (yield: 78–88%).
Acetylation of 3-Amino-5-Methylisoxazole
The amine is acetylated with acetic anhydride in dichloromethane, catalyzed by DMAP, to form N-(5-methylisoxazol-3-yl)acetamide (yield: 90–95%).
Final Assembly of the Target Compound
The triazolo-pyrimidin core (functionalized with 4-ethoxyphenyl and acetamide groups) is conjugated to N-(5-methylisoxazol-3-yl)acetamide via a two-step process:
Activation of the Acetamide Carboxylic Acid:
The 6-position acetamide is converted to an acid chloride using thionyl chloride.Amide Bond Formation:
The acid chloride reacts with 3-amino-5-methylisoxazole in anhydrous THF, yielding the final product (yield: 65–70%).
Optimization and Challenges
Regioselectivity in Triazole Formation
Oxidative cyclization (Section 1.2) ensures correct regiochemistry, whereas cyclocondensation (Section 1.1) may require protecting groups to prevent side reactions.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
